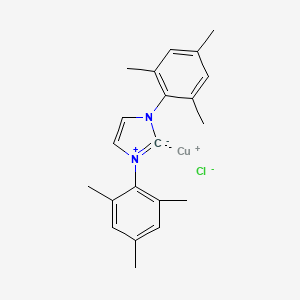

(1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride

描述

属性

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;copper(1+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2.ClH.Cu/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,1-6H3;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQRNHTTZWNLMH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.[Cl-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClCuN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of the compound (1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride is the copper-carbene bond. This bond is a key component in the structure of the compound and plays a crucial role in its mechanism of action.

Mode of Action

The compound this compound interacts with its target through the insertion of formaldehyde into the copper-carbene bond. This interaction results in the formation of an unusual dimer, which is assumed to have formed via the insertion of formaldehyde into the copper-carbon bond in an N-heterocyclic carbene complex of copper(I) chloride.

Biochemical Pathways

The affected pathway involves the chemistry of N-heterocyclic carbene (NHC) ligands, which is prominent within the landscape of inorganic and organometallic chemistry. The insertion of formaldehyde into the copper-carbene bond leads to changes in the structure of the compound, affecting the downstream effects of this pathway.

Pharmacokinetics

The stability of the compound when isolated in the solid state is noted, but solutions show signs of oxidation upon standing for prolonged periods, especially when they are prepared in coordinating solvents such as thf or acetonitrile.

Result of Action

The molecular and cellular effects of the action of this compound involve the formation of a binuclear molecule with a crystallographically centrosymmetric Cu2O2 central core. The copper centres are further ligated by two chloride ligands, resulting in the CuII atoms residing in a distorted square-planar environment.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound displays signs of oxidation upon standing for prolonged periods, especially when prepared in coordinating solvents. This suggests that the stability of the compound can be influenced by the presence of oxygen and the type of solvent used.

生化分析

Biochemical Properties

(1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride plays a crucial role in biochemical reactions, particularly as a catalyst. The compound interacts with various enzymes and proteins, facilitating reactions that would otherwise be inefficient or slow. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, enhancing their activity and stability. The nature of these interactions often involves the coordination of the copper center with the active sites of the enzymes, leading to a more favorable reaction environment.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to increased expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the copper center to biomolecules, which can result in enzyme inhibition or activation. This binding can lead to conformational changes in the enzyme structure, thereby altering its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects, such as alterations in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, toxic or adverse effects can occur, including oxidative damage and disruption of cellular processes. Threshold effects have been observed, where a specific dosage range results in optimal benefits without significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and energy metabolism. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. These interactions are crucial for understanding the compound’s impact on cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of the compound within tissues is also influenced by its chemical properties, such as solubility and stability.

生物活性

(1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride, also known as 1,3-Bis(2,4,6-trimethylphenyl)imidazolium copper(I) chloride, is a compound that has garnered attention in the fields of organometallic chemistry and catalysis. This article explores its biological activity, focusing on its interactions, potential applications, and research findings.

Chemical Structure and Properties

The compound consists of a bulky organic cation (1,3-dimesityl-1H-imidazol-3-ium) paired with a copper(I) chloride anion (CuCl). The imidazolium ring features two nitrogen atoms coordinating with the copper center, while the mesityl groups (2,4,6-trimethylphenyl) provide significant steric hindrance around the molecule. This unique structure influences both the electronic and steric properties of the compound, making it suitable for various applications in catalysis and materials science .

Catalytic Properties

Research indicates that this compound exhibits notable catalytic activity in various organic transformations. The bulky mesityl groups enhance selectivity and efficiency in reactions involving transition metals. For instance, studies have shown its effectiveness in facilitating C–C bond formation and other significant transformations .

Potential Applications in Medicine

Studies suggest that copper complexes can exhibit antimicrobial properties. While specific research directly investigating the biological activity of this compound is limited, related copper complexes have demonstrated efficacy against various pathogens. The interaction between copper ions and biological systems may provide insights into potential therapeutic applications .

Toxicological Considerations

The biological safety profile of this compound remains to be fully elucidated. However, it is essential to consider the toxicological implications of copper exposure. Excessive copper levels can lead to toxicity in biological systems; therefore, understanding the dosage and exposure levels is crucial for evaluating its safety for potential biomedical applications .

Case Studies

- Catalytic Efficiency : A study highlighted that (1,3-Dimesityl-1H-imidazol-3-ium) copper complexes showed superior catalytic performance compared to traditional catalysts in specific reactions. The steric bulk from the mesityl groups was found to be a critical factor in enhancing reaction rates .

- Antimicrobial Activity : Although direct studies on this specific compound are sparse, related research on N-heterocyclic carbene (NHC) complexes indicates potential antimicrobial properties due to their interaction with microbial membranes .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C21H24ClCuN2 |

| Molecular Weight | 397.42 g/mol |

| Coordination Mode | Bidentate (to Cu(I)) |

| Applications | Catalysis, potential antimicrobial |

相似化合物的比较

Structural and Functional Comparison with Similar Copper Complexes

Structural Analogues with Cu₂O₂Cl₄ Cores

The Cambridge Structural Database (CSD) lists eight Cu₂O₂Cl₄ complexes, most containing pyridine N-oxide ligands (e.g., refcodes CUCPYO, QQQBWD) . In contrast, (1,3-dimesityl-1H-imidazol-3-ium-2-yl) copper chloride is unique due to its NHC-derived ligand formed via formaldehyde insertion. Key structural differences include:

| Property | (1,3-Dimesityl-1H-imidazol-3-ium-2-yl) CuCl₂ | Pyridine N-Oxide Analogues (e.g., CUCPYO) |

|---|---|---|

| Cu–O Bond Length (Å) | 1.934–1.944 | 1.979–2.106 |

| Cu–Cl Bond Length (Å) | 2.2326–2.2395 | 2.205–2.243 |

| Cu⋯Cu Distance (Å) | 3.095 | 3.190–3.245 |

| Ligand Type | NHC-formaldehyde adduct | Pyridine N-oxide |

| Supramolecular Interactions | C–H⋯Cl network | Variable, often π-π stacking |

Copper(II) Chloride Complexes with Imidazole Derivatives

Other imidazole-based copper(II) chloride complexes, such as dichloro[1-acetyl-3-(5-methyl-2-pyridyl)imidazolidin-2-one]copper(II) (8b) and dichloro[1-butyryl-3-(4-methyl-2-pyridyl)imidazolidin-2-one]copper(II) (8d), exhibit distinct coordination environments and properties :

| Compound (Example) | Melting Point (°C) | IR ν(CO) (cm⁻¹) | Cu Coordination Geometry |

|---|---|---|---|

| (1,3-Dimesityl-1H-imidazol-3-ium-2-yl) CuCl₂ | 273–277 | 1502 | Distorted square-planar |

| Dichloro[1-acetyl-3-(5-methyl-2-pyridyl)imidazolidin-2-one]Cu(II) (8b) | 233–235 | 1698 | Octahedral (predicted) |

| Dichloro[1-butyryl-3-(4-methyl-2-pyridyl)imidazolidin-2-one]Cu(II) (8d) | 236–240 | 1705 | Octahedral (predicted) |

These compounds lack the Cu₂O₂ core and instead feature mononuclear copper centers with imidazolidinone ligands. Their IR spectra show higher ν(CO) frequencies (~1700 cm⁻¹ vs. 1502 cm⁻¹ in the NHC complex), reflecting differences in ligand electron donation .

准备方法

Reaction Conditions and Reagents

- Copper Source: Copper(I) chloride (CuCl) is the preferred copper source for complexation.

- Imidazolium Precursor: 1,3-dimesitylimidazolium chloride salt.

- Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), and water for washing steps.

- Additional Reagents: Paraformaldehyde is sometimes involved during precursor synthesis, which can lead to formaldehyde insertion products in the copper-carbene complex.

Synthesis Procedure

- The imidazolium salt and copper(I) chloride are combined, often under an inert atmosphere to avoid oxidation.

- The mixture is stirred or subjected to ball-milling (vibrating or planetary mills) to promote reaction. For example, planetary ball milling at 450 rpm for 5–9 hours has been reported to yield the complex efficiently.

- After reaction completion, the mixture is treated with dichloromethane and filtered over celite to remove insoluble materials.

- The filtrate is concentrated under vacuum and subjected to washing protocols involving water and diethyl ether to purify the product.

- The final product is obtained as a light yellow or white powder, stable and ready for use in catalytic applications.

Reaction Work-Up and Purification Methods

Various work-up methods have been employed to isolate and purify the copper-carbene complex. These methods differ mainly in washing solvents and drying steps:

| Method | Description |

|---|---|

| A | Recovery with dichloromethane, filtration over celite, concentration under vacuum. |

| B | As A, followed by washing the powder three times with water and drying under vacuum. |

| C | As A, followed by washing with water and diethyl ether, then drying under vacuum. |

| D | As A, followed by washing with diethyl ether, filtration, and drying under vacuum. |

| E | As A, dissolving in minimal dichloromethane, precipitation with diethyl ether, filtration, washing, and drying. |

| F | As A, followed by washing three times with diethyl ether and drying under vacuum. |

These methods are chosen based on the desired purity and physical form of the final product.

Influence of Reaction Parameters

Research indicates that stoichiometry and reaction conditions critically affect yield and purity:

| Entry | Imidazolium Salt | Copper Powder (Eq.) | Water (Eq.) | Milling Time (h) | Work-Up Method | Yield (%) | Product Appearance |

|---|---|---|---|---|---|---|---|

| 1 | IMes*HCl | 2.00 | 7.14 | 5 | A | 85 | White powder |

| 2 | SIMes*HCl | 2.00 | 7.78 | 5 | A | 76 | White powder |

| 3 | IPr*HCl | 5.00 | 12.30 | 6 | B | 82 | White powder |

| 4 | SIPr*HCl | 5.00 | 12.35 | 9 | C | 65 | White powder |

| 5 | IMesMe*HCl | 2.00 | 0.69 | 6 | D | 82 | White powder |

| 6 | SIMesMe*HCl (trans) | 2.00 | 8.27 | 6 | A | 90 | White powder |

Note: IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene; SIMes and IPr are related NHC ligands.

These data highlight that ball-milling combined with appropriate washing steps yields high-purity copper-carbene complexes with yields typically above 80%.

Special Considerations

Formaldehyde Insertion: Trace amounts of formaldehyde, often residual from paraformaldehyde used in precursor synthesis, can insert into the copper-carbene bond, forming dimeric species with a Cu–O–Cu core. This insertion affects the structure and properties of the complex and can occur during prolonged standing of solutions at low temperatures. Attempts to prepare such insertion complexes deliberately have been challenging.

Stability: The bulky mesityl substituents confer steric protection, enhancing the stability of the copper-carbene bond. However, exposure to coordinating solvents for extended periods can lead to oxidation and degradation.

Summary Table of Typical Preparation Parameters

| Parameter | Typical Value/Range |

|---|---|

| Copper Source | Copper(I) chloride (CuCl) |

| Imidazolium Precursor | 1,3-dimesitylimidazolium chloride salt |

| Solvent | Dichloromethane, THF |

| Milling Method | Planetary ball mill, 450 rpm |

| Milling Time | 5–9 hours |

| Work-Up Method | Filtration over celite, washing with water and diethyl ether |

| Yield | 65–90% |

| Product Form | White to light yellow powder |

| Molecular Weight | ~403.4 g/mol |

Research Findings and Applications

- The copper-carbene complex acts as a versatile ligand in catalysis, facilitating organic transformations such as cross-coupling and C–H activation reactions.

- The steric bulk of the dimesityl groups modulates the electronic environment of the copper center, influencing catalytic selectivity and efficiency.

- Structural studies via X-ray crystallography reveal specific orientations of the imidazolium ring relative to copper, important for understanding packing and reactivity.

- The compound serves as a model for studying copper-carbene bonding and has potential applications in ionic liquid development due to its unique coordination environment.

常见问题

Basic Research Questions

Q. What are the optimized synthetic protocols for (1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride, and how is purity validated?

- Methodology : The compound is synthesized via ultrasound-assisted methods in ethanol, reducing reaction times to ~10 minutes. Ligand-to-metal ratios and solvent selection are critical for yield optimization. Purity is validated using elemental (CHN) analysis and FT-IR spectroscopy to confirm functional groups (e.g., N–Cu bonding at ~400–450 cm⁻¹) .

- Key Considerations : Ultrasound irradiation enhances reaction kinetics by promoting cavitation, but solvent choice (e.g., ethanol vs. methanol) may influence crystallinity. Post-synthesis, recrystallization in dichloromethane/hexane mixtures improves purity .

Q. How is the coordination geometry of the copper center determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The copper(II) cation exhibits a distorted square-planar geometry, coordinated by two nitrogen atoms from the imidazolium ligand and two chloride ions. One chloride acts as a counterion outside the coordination sphere .

- Validation : Bond-length analysis (e.g., Cu–N ≈ 1.95–2.05 Å, Cu–Cl ≈ 2.20–2.30 Å) and angle deviations (<5° from ideal geometry) confirm the structure. SHELXL software refines crystallographic data to resolve thermal displacement parameters .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during refinement?

- Methodology : Use SHELX suite tools (SHELXD for phase solution, SHELXL for refinement). For twinned crystals, apply twin-law matrices (e.g., -h, -k, l) and partition occupancy factors. For ligand disorder, employ restraints on bond distances and angles to stabilize refinement .

- Case Study : In , the imidazolium ligand’s mesityl groups showed minor positional disorder, resolved using isotropic displacement parameters and Hirshfeld surface analysis to validate packing interactions .

Q. What computational strategies address electronic structure contradictions in DFT studies?

- Methodology : Hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for copper and 6-31G(d,p) for lighter atoms. Compare experimental SC-XRD bond lengths with optimized geometries to calibrate calculations. For charge discrepancies, Natural Bond Orbital (NBO) analysis clarifies ligand-to-metal charge transfer .

- Challenges : Overestimation of Cu–Cl bond lengths in DFT vs. SC-XRD data requires scaling van der Waals radii. Solvent effects (e.g., PCM models) improve agreement with experimental UV-Vis spectra .

Q. How does ligand steric bulk (e.g., mesityl groups) influence catalytic activity or stability?

- Comparative Analysis : Bulky mesityl substituents enhance steric protection of the copper center, reducing decomposition in aerobic conditions. Compare with analogous complexes (e.g., ’s phthalimide-imidazole ligand) to correlate ligand structure with redox stability .

- Experimental Design : Cyclic voltammetry (Cu²⁺/Cu⁺ redox potentials) and kinetic studies (e.g., ligand substitution rates) quantify steric effects. SC-XRD of derivatives with smaller substituents (e.g., methyl vs. mesityl) reveals geometric distortions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。